Ácido fenilborónico 4-(metilsulfonil)

Descripción general

Descripción

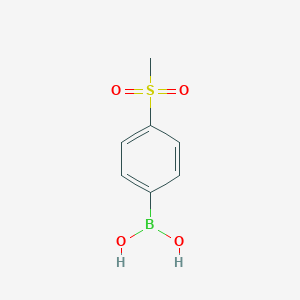

4-(Methylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C7H9BO4S. This compound is known for its role in various chemical reactions, particularly in the field of organic synthesis. It is a white to tan powder that is generally available in high purity forms .

Aplicaciones Científicas De Investigación

4-(Methylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of 4-(Methylsulfonyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The 4-(Methylsulfonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-(Methylsulfonyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound serves as a crucial building block in these reactions.

Result of Action

The primary molecular effect of 4-(Methylsulfonyl)phenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)phenylboronic acid. The compound is considered environmentally benign and is relatively stable . It is also water-soluble, which means it may spread in water systems . This solubility can influence its distribution and potentially its reactivity in certain environments .

Análisis Bioquímico

Biochemical Properties

4-(Methylsulfonyl)phenylboronic acid is known to be involved in various biochemical reactions. It has been used as a reagent for sequential Suzuki cross-coupling reactions

Molecular Mechanism

It is known to participate in Suzuki cross-coupling reactions , which involve the formation of carbon-carbon bonds between a boronic acid and a halide or pseudohalide

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Methylsulfonyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-methylsulfonylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 4-(Methylsulfonyl)phenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Methylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into corresponding phenyl derivatives.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various biaryl compounds.

Comparación Con Compuestos Similares

- 4-(Methanesulfonyl)benzeneboronic acid

- 4-(Methylthio)phenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Comparison: 4-(Methylsulfonyl)phenylboronic acid is unique due to its specific functional group, which imparts distinct reactivity and stability. Compared to 4-(Methanesulfonyl)benzeneboronic acid, it offers enhanced reactivity in cross-coupling reactions. Its sulfonyl group provides additional stability compared to 4-(Methylthio)phenylboronic acid, making it more suitable for certain synthetic applications. The trifluoromethyl derivative, while highly reactive, is less commonly used due to its higher cost and specialized handling requirements .

Actividad Biológica

4-(Methylsulfonyl)phenylboronic acid (MSPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₇H₉BO₄S

- Molecular Weight : 200.02 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 289-293 °C

- Solubility : Soluble in methanol

The unique structure of MSPBA, featuring a boronic acid group and a methylsulfonyl substituent, allows it to participate in various chemical reactions, particularly those involving carbon-carbon bond formation through Suzuki cross-coupling reactions .

Anticancer Activity

Research indicates that MSPBA exhibits significant anticancer properties. It has been utilized in the synthesis of compounds targeting various cancer cell lines. For instance, studies have shown that derivatives of MSPBA can inhibit the growth of neuroblastoma and colon cancer cells by inducing apoptosis through the PI3K/AKT signaling pathway .

Case Study :

A recent study demonstrated that MSPBA derivatives showed an IC50 value of 12 µM against colon cancer cells, indicating potent anticancer activity. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to apoptosis .

Antibacterial Activity

MSPBA has also been reported to possess antibacterial properties. It acts as an inhibitor against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. The mechanism involves binding to leucyl-tRNA synthetase, crucial for bacterial protein synthesis .

Table 1: Antibacterial Activity of MSPBA Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| MSPBA | 7.81 | MRSA |

| Derivative A | 5.00 | Escherichia coli |

| Derivative B | 10.00 | Pseudomonas aeruginosa |

Antiviral Activity

MSPBA's antiviral potential has been explored in several studies. It has shown effectiveness against various viral strains by inhibiting viral entry into host cells and interfering with viral replication processes. Its low toxicity profile makes it a candidate for further development as an antiviral agent .

The biological activity of MSPBA can be attributed to several mechanisms:

- Enzyme Inhibition : MSPBA and its derivatives inhibit key enzymes involved in cancer cell proliferation and bacterial survival.

- Apoptosis Induction : By modulating apoptotic pathways, MSPBA promotes cell death in malignant cells.

- Biofilm Disruption : MSPBA has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing the efficacy of existing antibiotics .

Applications in Drug Development

MSPBA serves as a versatile building block in pharmaceutical chemistry, particularly in the synthesis of biologically active compounds. Its role in Suzuki-Miyaura cross-coupling reactions allows for the creation of complex organic molecules that are essential for drug development.

Summary of Applications

- Anticancer agents : Development of compounds targeting specific cancer pathways.

- Antibiotics : Synthesis of new antibacterial agents with improved efficacy.

- Antiviral drugs : Formulation of drugs targeting viral infections.

Propiedades

IUPAC Name |

(4-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUKDQTYMWUSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370254 | |

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-88-1 | |

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methanesulfonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 4-(methylsulfonyl)phenylboronic acid in the synthesis of the Odanacatib precursor?

A1: 4-(Methylsulfonyl)phenylboronic acid serves as a crucial building block in the synthesis of the Odanacatib precursor. It participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-(4-bromophenyl)-2,2,2-trifluoroethanone. [] This reaction forms a carbon-carbon bond, linking the 4-(methylsulfonyl)phenyl moiety to the rest of the molecule, ultimately contributing to the structure of the final Odanacatib precursor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.